キヌクリジン-3-オン
概要
説明
Quinuclidin-3-one, also known as Quinuclidin-3-one, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound Quinuclidin-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168448. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinuclidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinuclidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
キヌクリジン-3-オンは、新しい抗菌剤を設計するためのコア構造として役立ちます。研究者らは、キヌクリジニウム複素環コアとオキシム官能基に基づいた化合物を合成し、これらはグラム陽性菌とグラム陰性菌の両方を含む幅広い細菌に対して強力な活性を示しました。 これらの化合物は、最小発育阻止濃度 (MIC) 値が 0.25 ~ 256.00 μg/mL の範囲であることから有望な結果を示しており、広域スペクトル抗生物質としての可能性を示しています .
ゼオライト材料の合成
材料科学では、キヌクリジン-3-オンは、ゼオライト材料の合成に使用されてきました。それは他の化合物と組み合わされて、フッ化物媒体中でアルカリを含まないゲルからフェリエライト層を生成しました。 合成温度は重要であり、異なるゼオライト相をもたらし、キヌクリジン-3-オンは構造指向剤としての役割を果たしました.
分子構造解析
キヌクリジン-3-オンの分子構造は、気相電子回折、X線回折、および量子化学計算を使用して広範囲にわたって研究されてきました。 これらの研究は、化合物とその誘導体の構造的特性を理解するために不可欠です.
化学反応と合成
キヌクリジン-3-オン誘導体は、さまざまな化学反応の対象となっています。それらは、新しい化合物を合成するために使用されてきました。これには、二環系を合成する方法と、形成された環に置換基を導入する方法が含まれます。 これらの反応は、有機化学におけるキヌクリジン-3-オンの用途を拡大するために重要です.
分光学的分析
キヌクリジン-3-オン誘導体の物理的および化学的特性は、分光法によって分析されてきました。 光電子スペクトルなどの研究は、ジアステレオ異性体キヌクリジン誘導体のケージのわずかなねじれと、窒素の孤立電子対電子への置換基の影響を明らかにしました.
複素環およびヌクレオシドの合成
キヌクリジン-3-オンは、幅広い複素環およびヌクレオシドを合成するための汎用性の高い中間体です。 融合およびスピロキヌクリジン誘導体の合成におけるその応用、ならびにその C-ヌクレオシドは強調されており、医薬品化学におけるその有用性を示しています.
Safety and Hazards
Quinuclidin-3-one may form combustible dust concentrations in air . It can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .
作用機序
Target of Action
Quinuclidin-3-one, also known as 3-Quinuclidinone, is a bicyclic organic compound It has been used in the synthesis of various pharmaceuticals, suggesting that its targets may vary depending on the specific derivative or pharmaceutical in which it is used .
Mode of Action
It’s known that the carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .
Biochemical Pathways
It’s known that it’s a precursor to quinuclidine . This suggests that it may be involved in biochemical pathways related to the synthesis and function of quinuclidine and its derivatives.
Pharmacokinetics
It’s known that it has been used in the synthesis of various pharmaceuticals , suggesting that its pharmacokinetic properties may vary depending on the specific derivative or pharmaceutical in which it is used.
Result of Action
It’s known that it’s a precursor to quinuclidine , suggesting that its effects may be related to the functions of quinuclidine and its derivatives.
Action Environment
It’s known that it’s used in the synthesis of various pharmaceuticals , suggesting that its action, efficacy, and stability may be influenced by factors such as the specific synthesis methods used and the conditions under which it is stored and administered.
生化学分析
Biochemical Properties
Quinuclidin-3-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to bind to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism . A novel nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase, 3-quinuclidinone reductase, was isolated from Rhodotorula rubra JCM3782. This enzyme catalyzes the asymmetric reduction of 3-quinuclidinone to ®-3-quinuclidinol .
Molecular Mechanism
The molecular mechanism of Quinuclidin-3-one involves its interaction with enzymes and other biomolecules. For example, it has been shown to undergo an asymmetric reduction catalyzed by the enzyme 3-quinuclidinone reductase . This enzyme, which is NADPH-dependent, converts 3-quinuclidinone into ®-3-quinuclidinol . The crystal structure of this enzyme has been reported, providing insights into the molecular interactions involved .
Metabolic Pathways
It has been suggested that Quinuclidin-3-one has biochemical properties similar to those of the natural substrate, dinucleotide phosphate, group p2 , indicating that it may participate in similar metabolic processes.
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZPXWMMSBLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063151 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-38-2 | |
Record name | 3-Quinuclidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3731-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinuclidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinuclidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Quinuclidinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VF4G5PTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the molecular formula and weight of 3-quinuclidinone?
A1: The molecular formula of 3-quinuclidinone is C7H11NO, and its molecular weight is 125.17 g/mol. []
Q2: What spectroscopic data is available for 3-quinuclidinone?
A2: Researchers have utilized various spectroscopic techniques to characterize 3-quinuclidinone and its derivatives. These include:* NMR spectroscopy: Both 1H NMR and 13C NMR have been extensively used to determine the structure and stereochemistry of 3-quinuclidinone derivatives. [, , , , , , ] * IR spectroscopy: IR spectroscopy has been used to identify functional groups and analyze the structure of 3-quinuclidinone and its derivatives. [, , ]* Mass Spectrometry: Mass spectrometry, particularly electron impact ionization mass spectrometry, has been employed to determine the molecular weight and fragmentation pattern of 3-quinuclidinone and related compounds. []
Q3: How is 3-quinuclidinone utilized in asymmetric synthesis?
A3: 3-Quinuclidinone serves as a crucial starting material for synthesizing enantiopure 3-quinuclidinol, a key chiral building block in various pharmaceuticals, especially antimuscarinic agents. [, , , , ]
Q4: What are the key enzymes involved in the biocatalytic reduction of 3-quinuclidinone?
A4: Several enzymes, primarily belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol. These include:* 3-Quinuclidinone reductase (QR): Isolated from various bacterial sources, QR exhibits high stereoselectivity and efficiency in producing (R)-3-quinuclidinol. [, , , , , , , ]* Borneol dehydrogenase (BDH): This enzyme, typically involved in camphor biosynthesis and borneol degradation, can also utilize 3-quinuclidinone as a substrate. [] * Tropinone Reductases: While primarily involved in tropane alkaloid biosynthesis, these enzymes have shown activity towards 3-quinuclidinone. []
Q5: How does the choice of catalyst influence the stereoselectivity of 3-quinuclidinone reduction?
A5: Both biocatalysts (enzymes) and chemocatalysts (transition metal complexes) demonstrate varying degrees of stereoselectivity in reducing 3-quinuclidinone. * Biocatalysts: Enzymes like QRs generally exhibit high stereoselectivity, yielding predominantly (R)-3-quinuclidinol. [, ]* Chemocatalysts: Ruthenium-based catalysts with chiral ligands, such as XylSkewphos/PICA−Ruthenium(II) complex and BINAP/IPHAN-Ru(II) complex, have shown promising results in achieving high enantiomeric excesses of (R)-3-quinuclidinol. [, ]
Q6: What factors affect the efficiency of 3-quinuclidinone bioreduction?
A6: Several factors influence the efficiency of biocatalytic 3-quinuclidinone reduction:* Enzyme source and expression system: Different bacterial sources of QR and the chosen expression system (e.g., E. coli) can significantly impact the overall yield. [, ]* Reaction conditions: Optimization of factors like pH, temperature, substrate concentration, and reaction time is crucial for achieving high conversion rates. [, , ]* Cofactor regeneration: Efficient NADH regeneration systems, such as those employing glucose dehydrogenase and 2-propanol, are crucial for maintaining high reaction rates. [, ]* Immobilization: Immobilizing enzymes on suitable supports can enhance stability, reusability, and overall process efficiency. [, ]
Q7: What are some notable reactions of 3-quinuclidinone?
A7: 3-Quinuclidinone participates in various reactions, including:* Nucleophilic addition: The carbonyl group in 3-quinuclidinone can undergo nucleophilic attack, for example, with Grignard reagents or hydride sources, leading to the formation of 3-quinuclidinol derivatives. [, , ]* Reductive amination: 3-Quinuclidinone reacts with amines in the presence of reducing agents to yield substituted 3-aminoquinuclidines. [, ]* Oxime formation: Reactions with hydroxylamine derivatives produce oximes of 3-quinuclidinone, which can be further derivatized to form oxime ethers. [, ]* Dieckmann condensation: This reaction can be employed in the synthesis of 3-quinuclidinone from appropriately substituted piperidine derivatives. [, ]* Wittig reaction: This reaction can be used to introduce a carbon chain at the 3-position of 3-quinuclidinone. []* Cyclocondensation: Reactions with certain difunctionalized reagents can lead to the formation of fused heterocyclic systems incorporating the quinuclidine framework. []
Q8: How does 3-quinuclidinone participate in domino reactions?
A8: 3-Quinuclidinone derivatives, particularly N-tosylhydrazones, can participate in domino reactions with boronic acids. These reactions involve a series of transformations, including carboborylation, 1,3-borotropic rearrangement, and bora-aza-ene cyclization, leading to the formation of complex polycyclic structures, including 3-quinuclidinones and spirocycles. []
Q9: How do substituents on the quinuclidine ring affect biological activity?
A9: Research on 3-quinuclidine derivatives, specifically 2- and 3-substituted quinuclidines, highlights the impact of substituents on their cardiac electrophysiological activity. 3-[(Substituted phenyl)alkyl]quinuclidines exhibited selective increase in action potential duration, indicating class III activity. In contrast, 2-substituted quinuclidines showed both class I and III activity, with some derivatives demonstrating both increased action potential duration and decreased conduction velocity. These findings suggest that appropriate substitution on the phenyl ring of 2-substituted quinuclidines is crucial for achieving significant class III electrophysiological activity. []
Q10: How does the configuration of benzhydryl substituents affect the activity of quinuclidine derivatives?
A10: Studies on 2-(4-chlorobenzhydryl)-3-quinuclidinol isomers revealed that the configuration of the benzhydryl group significantly influences their central nervous system (CNS) stimulant properties. Only the beta-cis and beta-trans isomers exhibited CNS stimulant activity, with the beta-cis isomer showing closer qualitative and quantitative similarities to methylphenidate (Ritalin) compared to d-amphetamine. These findings suggest that specific benzhydryl configurations are crucial for the CNS stimulant effects of these quinuclidine derivatives. []
Q11: What are the potential applications of 3-quinuclidinone derivatives in medicinal chemistry?
A11: 3-Quinuclidinone serves as a versatile building block in synthesizing a variety of bioactive compounds, particularly pharmaceuticals. Its derivatives have shown potential in developing:* Antimuscarinic agents: (R)-3-Quinuclidinol, derived from 3-quinuclidinone, is a crucial chiral building block for synthesizing various antimuscarinic drugs. [, , , , ]* CNS stimulants: Certain 2-benzhydryl-3-quinuclidine derivatives have demonstrated CNS stimulant properties, suggesting potential applications in treating conditions like ADHD. [, ] * Diuretics: cis-3-Amino-2-benzhydrylquinuclidine exhibited significant diuretic activity in animal models. [, ]* 5-HT3 serotonin receptor antagonists: (R)- and (S)-3-aminoquinuclidine, synthesized from 3-quinuclidinone, serve as crucial intermediates in preparing chiral 5-HT3 serotonin receptor antagonists. []* Anti-cancer agents: PRIMA-1, a compound containing a 3-quinuclidinone moiety, has shown potential in reactivating mutant p53 and inhibiting its amyloid aggregation in cancer cells, suggesting a possible therapeutic strategy for cancer treatment. []
Q12: What are the future directions for research on 3-quinuclidinone?
A12: Future research on 3-quinuclidinone and its derivatives could focus on:* Developing more efficient and sustainable catalytic processes: This includes exploring new enzymes and optimizing existing biocatalytic systems for enhanced activity, stability, and reusability. [, , , ]* Expanding the scope of chemical transformations: Investigating new reactions and methodologies utilizing 3-quinuclidinone as a building block for synthesizing novel and diverse molecular scaffolds. []* Further exploring the structure-activity relationships: Understanding the influence of different substituents and stereochemistry on biological activity can aid in designing more potent and selective drug candidates. [, ]* Investigating the therapeutic potential of promising derivatives: This includes conducting in-depth preclinical and clinical studies on compounds like PRIMA-1 and other 3-quinuclidinone derivatives with potential applications in treating cancer, CNS disorders, and other diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。